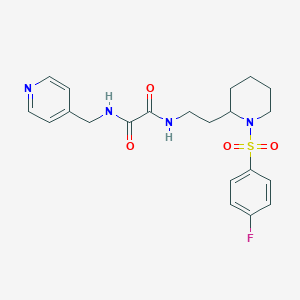

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O4S/c22-17-4-6-19(7-5-17)31(29,30)26-14-2-1-3-18(26)10-13-24-20(27)21(28)25-15-16-8-11-23-12-9-16/h4-9,11-12,18H,1-3,10,13-15H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHRNMDTLTXJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a fluorophenyl group, and an oxalamide moiety, which may influence its interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 479.54 g/mol. The structural complexity of this compound suggests potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H27F2N3O4S |

| Molecular Weight | 479.54 g/mol |

| CAS Number | 898415-20-8 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group likely interacts with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues, potentially modulating enzymatic activity or receptor binding.

Case Studies

Research on related compounds has provided insights into the potential effects of this compound:

-

Study on Oxalamides : A study published in Journal of Medicinal Chemistry indicated that oxalamides could inhibit specific enzymes involved in pain signaling pathways, suggesting a mechanism for antinociceptive effects.

"Oxalamides have been shown to interact with pain receptors, leading to significant reductions in nociceptive responses" .

-

Neuroprotective Effects : In another study focusing on piperidine derivatives, researchers found that certain compounds could protect neuronal cells from oxidative stress, highlighting the potential neuroprotective role of this class of compounds.

"Piperidine derivatives demonstrated significant neuroprotection against oxidative damage in vitro" .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | Similar structure; slight variations in substituents |

| N'-(4-methylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | Contains an ethyl group; alters biological profile |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

2.2 Key Structural and Functional Differences

- Piperidine Substitution : The target compound’s piperidine-2-yl group contrasts with the 4-position substitution in fentanyl analogs. This alters receptor binding profiles, as seen in W-18/W-15, where 2-piperidinylidene sulfonamides lack classical opioid activity despite structural resemblance to fentanyl .

- Sulfonamide vs. Amide Linkers : The 4-fluorophenylsulfonyl group in the target compound may enhance metabolic stability compared to the propionamide/acetamide linkers in fentanyl derivatives, which are prone to enzymatic hydrolysis .

- opioid receptors) .

- Pyridin-4-ylmethyl Group : This substituent introduces aromatic and basic nitrogen interactions, which may influence solubility or binding to nicotinic or kinase targets, diverging from the phenyl/fluorophenyl groups in opioid analogs .

2.3 Pharmacological Implications

- Antiviral Potential: Compound 36’s oxalamide-based inhibition of HIV-1 entry (via CD4-binding site interference) suggests that the target compound’s pyridinylmethyl group could modulate similar mechanisms .

- Opioid Receptor Interactions: Structural parallels to W-15 (a sulfonamide-piperidinylidene compound) indicate possible non-opioid analgesic pathways, though the oxalamide bridge and pyridine substitution may reduce affinity for μ-opioid receptors .

Research Findings and Data

- Synthetic Feasibility : The target compound’s synthesis would require multi-step protocols similar to Compound 36, involving sulfonylation of piperidine, ethyl chain elongation, and oxalamide coupling. Yields for such complex structures typically range from 40–60% .

- Safety Profile : Structural analogs like W-18 exhibit low acute toxicity (LD₅₀ > 100 mg/kg in rodents), but the pyridine moiety in the target compound may introduce neurotoxic risks requiring further evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.